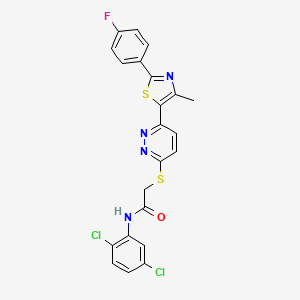

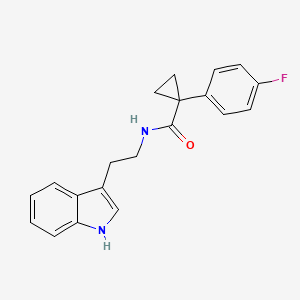

![molecular formula C11H11NO2 B2662966 4-[(Furan-2-ylmethyl)-amino]-phenol CAS No. 123558-04-3](/img/structure/B2662966.png)

4-[(Furan-2-ylmethyl)-amino]-phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(Furan-2-ylmethyl)-amino]-phenol, also known as 4-FMA, is a synthetic molecule belonging to the phenol family. It is a derivative of phenethylamine, and is structurally similar to amphetamines, such as MDMA and methamphetamine. 4-FMA has recently become popular among the scientific research community, due to its ability to produce psychostimulant-like effects. It has been studied extensively in laboratory settings, and has been found to have a wide range of potential applications in the fields of medicine, pharmacology, and biochemistry.

Aplicaciones Científicas De Investigación

Nitric Oxide Donors and Biological Evaluation

4-Phenyl-3-furoxancarbonitrile, a compound structurally related to 4-[(Furan-2-ylmethyl)-amino]-phenol, has been studied for its ability to release nitric oxide in the presence of thiol cofactors. This compound exhibited significant vasodilatory activity and was a potent inhibitor of platelet aggregation, highlighting its potential in cardiovascular research and therapeutic applications (Medana et al., 1994).

Synthesis of Heterocyclic Compounds

Research on furan-2-yl(phenyl)methanol derivatives, which are closely related to this compound, has led to the development of methodologies for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. These compounds have been synthesized with high selectivity and yields, indicating the utility of such structures in organic synthesis and potential pharmaceutical applications (Reddy et al., 2012).

Antioxidant and Biochemical Activities

Novel 4-aminoantipyrine-based mixed ligand metal complexes with Schiff bases, derived from structures similar to this compound, have shown significant in vitro antimicrobial activity and DNA interaction capabilities. These complexes also demonstrated superior antioxidant activities, suggesting their potential in biochemical research and as therapeutic agents (Joseph & Rani, 2013).

Dye-Sensitized Solar Cells

Phenothiazine derivatives, incorporating furan as a conjugated linker (structurally related to this compound), have been used in dye-sensitized solar cells. The incorporation of such linkers significantly improved the solar energy-to-electricity conversion efficiency, indicating the importance of these structures in the development of solar cell technologies (Kim et al., 2011).

Electrochemical Synthesis and Analysis

A metal-free electrochemical method for the synthesis of complex dibenzo[b,d]furans and 9H-carbazoles through amino-assisted selective intramolecular C–O or C–N couplings of amino-2-(2-aminoaryl)phenols showcases the innovative approaches in synthetic chemistry and materials science. This method features broad substrate scope and excellent functional group tolerance, highlighting the versatility of furan and aminophenol derivatives in electrochemical synthesis (Luo et al., 2021).

Propiedades

IUPAC Name |

4-(furan-2-ylmethylamino)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-10-5-3-9(4-6-10)12-8-11-2-1-7-14-11/h1-7,12-13H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTKWCXKOGPYKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

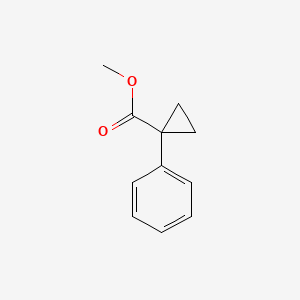

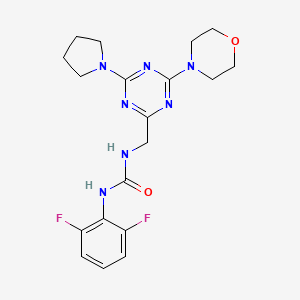

![Azepan-1-yl-[2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydro-isoquinolin-3-yl]-methanone](/img/structure/B2662883.png)

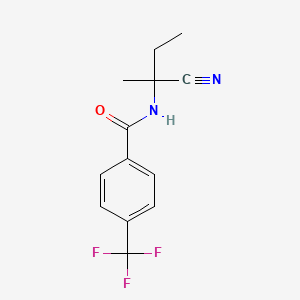

![1-benzyl-3-[4-(4-ethoxybenzoyl)piperazin-1-yl]quinoxalin-2(1H)-one](/img/structure/B2662895.png)

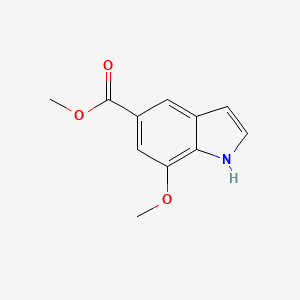

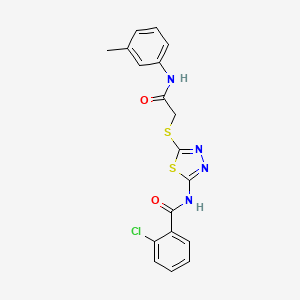

![2-[1-(6-chloropyrazin-2-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide](/img/structure/B2662896.png)

![8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2662898.png)

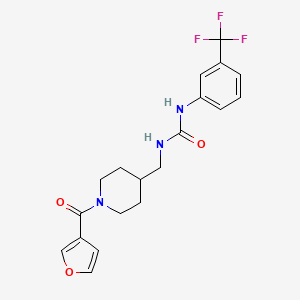

![5-methyl-7-(morpholine-4-carbonyl)-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2662901.png)

![N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2662906.png)